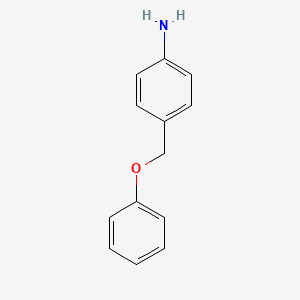

4-(Phenoxymethyl)aniline

説明

Significance and Research Trajectories of Aniline (B41778) Derivatives with Phenoxymethyl (B101242) Moieties

Aniline derivatives containing phenoxymethyl moieties represent a significant and dynamic area of contemporary chemical research. The combination of the aniline and phenoxymethyl groups within a single molecular framework gives rise to a scaffold with broad potential in medicinal chemistry and materials science. Researchers have been actively exploring this structural class, leading to the discovery of compounds with a wide array of biological activities.

The research trajectories for these derivatives are diverse, with a primary focus on their therapeutic potential. Studies have revealed that compounds incorporating the phenoxymethyl aniline backbone exhibit notable biological effects, including antimicrobial, antifungal, and anticancer properties. For instance, various N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamide hydrochlorides have been synthesized and shown to possess significant in vitro antimicrobial and anti-biofilm activities, particularly against Gram-positive bacteria. farmaciajournal.com Similarly, a series of 4-substituted benzylidene-2-(phenoxymethyl) oxazol-5(4H)-ones demonstrated antibacterial activity, with the conformational flexibility of the phenoxy methylene (B1212753) moiety thought to contribute to its efficacy. researchgate.net

In the realm of oncology, derivatives have been investigated as potential antitumor agents. For example, certain quinazolinone derivatives featuring a phenoxymethyl group have been designed and evaluated as epidermal growth factor receptor (EGFR) inhibitors. nih.gov One such compound, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, showed potent antitumor activity against several cancer cell lines and inhibited EGFR tyrosine kinase. nih.gov Furthermore, 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines have demonstrated in vitro antiproliferative activities against various tumor cell lines. nih.gov

The phenoxymethyl moiety is also a key component in the development of agents targeting other biological pathways. For example, it is a structural feature in novel nonimidazole histamine (B1213489) H3 receptor antagonists, which are being investigated for their potential in treating neurological disorders. acs.org The versatility of this chemical structure extends to materials science, where related Schiff base complexes derived from phenoxymethyl aldehydes and nitroaniline have been synthesized to create multinuclear metal complexes with interesting magnetic and electronic properties. selcuk.edu.tr The study of fluorescence quenching of coumarin (B35378) derivatives by aniline also highlights the utility of the aniline structure in fundamental chemical interaction studies. researchgate.net

Historical Context of 4-(Phenoxymethyl)aniline Analogues in Medicinal Chemistry Research

The exploration of compounds containing the phenoxymethyl moiety has a notable history in medicinal chemistry, predating the specific focus on this compound itself. A landmark example is Phenoxymethylpenicillin, also known as Penicillin V. wikipedia.org Developed to overcome the acid instability of Penicillin G, Penicillin V's key structural modification is the presence of a phenoxymethyl group instead of a benzyl (B1604629) group. This change allows it to be administered orally, as it is more resistant to degradation by stomach acid. wikipedia.org The success of Penicillin V established the phenoxymethyl group as a valuable component in drug design for improving pharmacokinetic properties. wikipedia.orgnih.gov

The historical development of medicinal chemistry has often relied on the synthesis and evaluation of analogues of a lead compound. uogqueensmcf.com Following the discovery of the antibacterial properties of early penicillins, extensive research was conducted on derivatives to enhance their activity spectrum, stability, and pharmacological profiles. The synthesis of Penicillin V was a direct result of this analogue-based drug discovery approach. wikipedia.org

More broadly, the aniline scaffold has been a cornerstone in the development of various classes of drugs. The journey of discovering and optimizing aniline derivatives has been a central theme in medicinal chemistry for over a century. uogqueensmcf.com In more recent decades, the rational design of enzyme inhibitors and receptor antagonists has become more prevalent. uogqueensmcf.com Within this modern paradigm, phenoxymethyl aniline analogues have been synthesized and tested for a range of activities. For instance, research into selective kappa opioid receptor antagonists has led to the creation of complex molecules incorporating a phenoxybenzamide structure, which shares features with phenoxymethyl aniline derivatives. nih.gov Similarly, the development of triazole-based antifungal agents has also incorporated the phenoxymethyl group, building on the knowledge gained from earlier generations of antimicrobial drugs. nih.gov These historical and ongoing efforts underscore a continued interest in the phenoxymethyl scaffold as a privileged structure in the quest for new therapeutic agents.

Data Tables

Table 1: Selected Biologically Active Derivatives Containing the Phenoxymethyl Moiety

| Compound Class | Specific Derivative Example | Target/Activity | Research Focus | Reference |

| Benzamides | N-(2-dimethylaminoethyl)-N-(halogenated phenyl)-2-(4-methyl/methoxy-phenoxymethyl)benzamide | Antimicrobial, Anti-biofilm | Development of new anti-infective agents | farmaciajournal.com |

| Oxazolones | 4-substituted benzylidene-2-(phenoxymethyl) oxazol-5(4H)-one | Antibacterial (E. coli) | Synthesis and evaluation of novel antibacterial compounds | researchgate.net |

| Pyrrolo[1,2-a]quinoxalines | 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines | Antiproliferative (cancer cell lines), Antiretroviral (HIV-1), Antimicrobial | Synthesis and broad biological activity screening | nih.gov |

| Quinazolinones | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | Antitumor, EGFR Tyrosine Kinase Inhibitor | Design of targeted cancer therapeutics | nih.gov |

| Benzylpiperidines | 1-(4-(Phenoxymethyl)benzyl)piperidines | Histamine H3 Receptor Antagonist | Development of nonimidazole H3 antagonists for neurological applications | acs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(phenoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRFHWKLSQQYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507707 | |

| Record name | 4-(Phenoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57181-90-5 | |

| Record name | 4-(Phenoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenoxymethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenoxymethyl Aniline and Its Advanced Analogues

Direct Synthesis Approaches to 4-(Phenoxymethyl)aniline

Direct synthesis of the this compound scaffold can be achieved through several strategic routes, primarily involving the formation of the characteristic ether linkage and the aniline (B41778) moiety.

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which can be precursors to or analogues of this compound. scielo.org.mx This reaction's regioselectivity is a critical aspect, often influenced by the catalyst, the electronic and steric factors of the epoxide, and the pKa of the amine. scielo.org.mxresearchgate.net

The aminolysis of epoxides can proceed with or without a catalyst. For instance, the reaction of styrene (B11656) oxide with aniline has been studied under various conditions to optimize the yield of the resulting β-amino alcohol. scielo.org.mx In the absence of a catalyst, the reaction proceeds slowly, but the introduction of a catalyst like silica-bonded S-sulfonic acid (SBSSA) can significantly accelerate the process. scielo.org.mx The reaction between styrene oxide and aniline, for example, resulted in a 40% yield after 7 hours without a catalyst, whereas a high yield was achieved in just 1 hour with 0.1g of SBSSA. scielo.org.mx

Various catalysts have been explored to facilitate the ring-opening of epoxides with anilines, each with its own efficiencies and selectivities. For the reaction of styrene oxide with aniline, metal tetrafluoroborates show preferential reaction at the benzylic carbon of the epoxide ring. researchgate.net Other effective catalysts include lithium bromide, which is noted as an inexpensive and environmentally friendly option. rroij.com

Table 1: Catalyst Systems for Aminolysis of Epoxides with Amines

| Catalyst System | Key Features | Reference |

|---|---|---|

| Zinc Tetrafluoroborate Hydrate (B1144303) (Zn(BF₄)₂·xH₂O) | Mild and efficient under solvent-free conditions, affording high yields with excellent chemo-, regio-, and stereoselectivities. researchgate.net | researchgate.net |

| Silica-bonded S-sulfonic Acid (SBSSA) | Effective under solvent-free conditions, significantly increasing reaction rates. scielo.org.mx | scielo.org.mx |

| Antimony Trichloride (SbCl₃) | Catalyzes the reaction at room temperature to afford good yields of β-amino alcohols. rroij.com | rroij.com |

| Indium Tribromide (InBr₃) | Promotes a mild and efficient synthesis of β-amino alcohols. rroij.com | rroij.com |

| Lithium Bromide (LiBr) | An inexpensive and efficient catalyst for the opening of epoxide rings by amines. rroij.com | rroij.com |

A direct and effective method for synthesizing N-(2-phenoxyethyl)anilines, which are structurally related to this compound, is through the N-phenoxyethylation of anilines. mdpi.comresearchgate.net This reaction provides a simpler and more efficient alternative to previously reported methods that often required large excesses of starting materials, high temperatures, and long reaction times. mdpi.comresearchgate.net The reaction involves the treatment of anilines with 1-bromo-2-phenoxyethane derivatives. mdpi.com

A notable system for achieving N-phenoxyethylation utilizes anhydrous potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. mdpi.comresearchgate.net This combination facilitates the reaction under relatively mild conditions, avoiding the strong acidic or basic media that could lead to β-elimination reactions. mdpi.comresearchgate.net The use of anhydrous K₂CO₃ and DMSO has been shown to substantially improve yields compared to methods employing triethylamine (B128534) as the base. mdpi.comresearchgate.net

The reaction conditions have been optimized to selectively produce either mono-N-(2-phenoxyethyl)anilines or bis-N-(2-phenoxyethyl)anilines. mdpi.com To favor the formation of mono-substituted products, an excess of the aniline reagent is used, leading to yields in the range of 70-80%. mdpi.comresearchgate.net Conversely, using an excess of the 1-bromo-2-phenoxyethane reagent results in the formation of the di-substituted product, with yields ranging from 50-70%. mdpi.comresearchgate.net The typical reaction temperature is 90 °C. mdpi.comresearchgate.net

Table 2: Selected Examples of N-(2-phenoxyethyl)anilines Synthesis

| Aniline Derivative (4) | 1-Bromo-2-phenoxyethane Derivative (3) | Molar Ratio (4:3) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | 1-bromo-2-phenoxyethane | Excess 4 | N-(2-phenoxyethyl)aniline (1a) | 70-80 | mdpi.com |

| Aniline | 1-bromo-2-phenoxyethane | Excess 3 | Bis-N-(2-phenoxyethyl)aniline (2a) | 50-70 | mdpi.com |

| 4-Nitroaniline | 1-bromo-2-phenoxyethane | Excess 4 | N-(2-phenoxyethyl)-4-nitroaniline (1b) | 70-80 | mdpi.com |

| 4-Nitroaniline | 1-bromo-2-phenoxyethane | Excess 3 | Bis-N-(2-phenoxyethyl)-4-nitroaniline (2b) | 50-70 | mdpi.com |

| 4-Chloroaniline | 1-bromo-2-phenoxyethane | Excess 4 | 4-Chloro-N-(2-phenoxyethyl)aniline (1c) | 70-80 | mdpi.com |

| 4-Chloroaniline | 1-bromo-2-phenoxyethane | Excess 3 | Bis-N-(2-phenoxyethyl)-4-chloroaniline (2c) | 50-70 | mdpi.com |

Methodologies for N-Phenoxyethylation of Anilines

Derivatization Strategies for this compound

This compound serves as a valuable building block for the synthesis of more complex heterocyclic structures, leveraging the reactive amino group for further chemical transformations.

A significant derivatization strategy involves the incorporation of the phenoxymethyl (B101242) aniline moiety into 1,3,4-oxadiazole (B1194373) rings. jddtonline.info These disubstituted oxadiazoles (B1248032) are synthesized through multi-step sequences. A key intermediate, 4-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline, is synthesized as part of a larger series of 2,5-disubstituted-1,3,4-oxadiazole derivatives. jddtonline.info

The general synthesis begins with the preparation of phenoxy-substituted acetohydrazides, such as 2-phenoxyacetohydrazide (B1360147). jddtonline.info These hydrazides are then reacted with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate the cyclization and formation of the 1,3,4-oxadiazole ring. d-nb.info For instance, reacting a substituted acetohydrazide with an appropriate benzoic acid derivative yields the corresponding 2,5-disubstituted-1,3,4-oxadiazole. mdpi.com A series of these compounds, including those with phenoxymethyl groups, have been synthesized and characterized. jddtonline.info

Table 3: Examples of Synthesized 2,5-Disubstituted-1,3,4-oxadiazole Derivatives

| Compound Name | Structure | Reference |

|---|---|---|

| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole | A 1,3,4-oxadiazole ring substituted with a phenoxymethyl group at position 2 and a phenyl group at position 5. | jddtonline.info |

| 4-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline | A derivative where the oxadiazole links a phenoxymethyl group to an aniline moiety. | jddtonline.info |

| 3-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline | An isomer of the above compound with a meta-substituted aniline. | jddtonline.info |

| 2-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)phenol | A derivative containing a phenol (B47542) group attached to the oxadiazole ring. | jddtonline.info |

| 2-((2,4-Dichlorophenoxy)methyl)-5-phenyl-1,3,4-oxadiazole | A derivative featuring a dichlorinated phenoxymethyl group. | jddtonline.info |

| 4-(5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline | An aniline derivative incorporating the dichlorinated phenoxymethyl oxadiazole scaffold. | jddtonline.info |

Synthesis of Oxadiazole Derivatives Incorporating Phenoxymethyl Anilines

General Procedures for 2,5-Disubstituted-1,3,4-Oxadiazole Formation

The construction of the 1,3,4-oxadiazole ring is a common strategy for elaborating phenoxymethyl-containing compounds. A primary method involves the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.gov Typically, a phenoxy-substituted acid hydrazide is reacted with a carboxylic acid or an acyl chloride. nih.govnih.gov The reaction to form the oxadiazole ring from the diacylhydrazide intermediate is often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.govnih.gov

Another established one-pot procedure involves the reaction of an acid hydrazide with a carboxylic acid, where activation of the acid with N,N'-carbonyldiimidazole (CDI) is followed by coupling with the hydrazide and subsequent dehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole. pharmatutor.org Alternative methods include the oxidation of acylhydrazones using reagents like potassium permanganate. pharmatutor.org

A general synthetic scheme involves taking an appropriate acid hydrazide (1 equivalent) and a substituted carboxylic acid (1.2 equivalents) and treating the mixture with POCl₃ at 0 °C. The reaction is then stirred and heated to approximately 80 °C for several hours. nih.gov Upon completion, the mixture is quenched with ice and neutralized, yielding the crude product which is then purified, often by recrystallization from ethanol (B145695). nih.gov

Synthesis of Intermediates for Oxadiazole Functionalization

The key intermediates for the synthesis of phenoxymethyl-substituted oxadiazoles are phenoxy-acetohydrazides. jddtonline.info The synthesis of these hydrazides typically begins with the corresponding phenoxyacetic acid or its ester derivative.

For example, 2-phenoxyacetohydrazide can be prepared from ethyl-2-phenoxyacetate. jddtonline.info A common laboratory procedure involves the hydrazinolysis of the ester. Ethyl phenoxyacetate (B1228835) is refluxed with hydrazine (B178648) hydrate in a solvent such as ethanol. nih.govrasayanjournal.co.in Upon cooling the reaction mixture, the resulting 2-phenoxyacetohydrazide precipitates as a solid and can be collected and purified by recrystallization. nih.gov These hydrazide intermediates serve as the foundational building blocks for subsequent cyclization reactions to form the oxadiazole ring. jddtonline.info

Table 1: Key Intermediates for Oxadiazole Synthesis

| Compound Name | Starting Material | Reagent | Reference |

|---|---|---|---|

| 2-Phenoxyacetohydrazide | Ethyl 2-phenoxyacetate | Hydrazine Hydrate | nih.govjddtonline.info |

| 2-(2,4-Dichlorophenoxy)acetohydrazide | Ethyl 2-(2,4-dichlorophenoxy)acetate | Hydrazine Hydrate | jddtonline.info |

Construction of Benzamide (B126) Derivatives with Phenoxymethyl Moieties

Benzamide derivatives incorporating the phenoxymethyl moiety are synthesized through standard amidation reactions. These typically involve the coupling of an amine with a carboxylic acid or, more commonly, an acyl chloride. researchgate.net

Condensation Reactions with 2-(4-Methyl/Methoxy-phenoxymethyl)benzoyl Chloride

A specific class of benzamides, N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides, are synthesized from the corresponding benzoyl chloride. researchgate.net The key starting material, 2-(4-methyl/methoxy-phenoxymethyl)benzoyl chloride, is reacted with an appropriate N-(2-dimethylaminoethyl)-(un)substituted aniline to form the desired benzamide. researchgate.net This condensation reaction creates a complex molecule featuring both a phenoxymethyl group and a functionalized aniline moiety. researchgate.net

Triethylamine-Mediated Coupling Reactions in Anhydrous Toluene (B28343)

The coupling reaction to form the benzamide bond is frequently carried out in an anhydrous solvent like toluene or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the reactive acyl chloride. core.ac.uknih.gov The reaction is mediated by a base, commonly triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid generated during the condensation. scialert.netneb.com The use of an anhydrous solvent and a base ensures high yields of the desired amide product by driving the reaction to completion. neb.com The general procedure involves stirring the aniline derivative and the benzoyl chloride in the chosen solvent, followed by the addition of the base. After a period of stirring, often overnight at a specific temperature, the product is isolated and purified. neb.com

Synthesis of N-(Phenoxybenzyl)aniline Derivatives

Novel N-(4-phenoxybenzyl)aniline hybrids are synthesized through a multi-step process. nih.gov The synthesis typically involves the creation of a phenoxy-substituted benzyl (B1604629) bromide, which is then used to alkylate an aniline derivative. The specific methodology allows for the construction of a diverse library of compounds by varying the substituents on both the aniline and the phenoxy rings. nih.gov

Formation of Phenoxymethyl-Substituted Triazole and Thiazolidinedione Systems

The phenoxymethyl scaffold is also incorporated into other important heterocyclic systems, namely triazoles and thiazolidinediones.

Triazole Systems: The synthesis of 4-phenyl-5-phenoxymethyl-3-mercapto-1,2,4-triazoles is achieved through a well-defined pathway. scispace.com The process begins with a phenoxyacetic acid hydrazide, which is reacted with a phenylisothiocyanate in ethanol. scispace.com This reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent treatment of the thiosemicarbazide with a base, such as sodium hydroxide (B78521), followed by heating, induces intramolecular cyclization and dehydration to yield the desired 3-mercapto-1,2,4-triazole ring. scispace.com These triazoles can be further functionalized through alkylation of the thiol group. scispace.com

Table 2: Selected Synthesized Phenoxymethyl-Triazole Derivatives

| Compound | R | R1 | Reference |

|---|---|---|---|

| 4-phenyl-5-(4-chlorophenoxymethyl)-1,2,4-triazole-3-ylthio-1-phenyl-acetophenone | Cl | H | scispace.com |

| 4-phenyl-5-(4-methylphenoxymethyl)-1,2,4-triazole-3-ylthio-1-phenyl-acetophenone | CH₃ | H | scispace.com |

Thiazolidinedione Systems: Phenoxymethyl-substituted thiazolidinediones are typically prepared via a Knoevenagel condensation reaction. researchgate.netprimescholars.com This involves the reaction of an aldehyde containing the phenoxymethyl moiety with 2,4-thiazolidinedione. primescholars.com The key intermediate is often a 2-(4-formylphenoxy)-N-substituted acetamide (B32628). This aldehyde is synthesized by condensing 4-hydroxybenzaldehyde (B117250) with monochloroacetic acid, followed by amidation with a substituted amine. researchgate.netprimescholars.com The final step is the condensation of this aldehyde with 2,4-thiazolidinedione, often catalyzed by a base like piperidine (B6355638) in a solvent such as glacial acetic acid, to yield the target 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(substituted phenyl) acetamide derivatives. researchgate.netprimescholars.com

Synthesis of Phenoxymethyl-Containing Imidazole (B134444) and Pyridine Derivatives

The synthesis of imidazole derivatives often involves multicomponent reactions. A common approach is the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate. To incorporate the phenoxymethyl group, 4-(phenoxymethyl)benzaldehyde (B1315363) can be used as the aldehyde component. Various synthetic protocols exist, including metal-catalyzed and metal-free methods, which allow for the regiocontrolled synthesis of substituted imidazoles. rsc.orgorganic-chemistry.orgresearchgate.net

For the synthesis of pyridine derivatives , the Doebner-von Miller reaction is a classical and effective method. wikipedia.orgiipseries.org This reaction involves the condensation of an aniline, in this case, this compound, with an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and may involve an oxidizing agent. The α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. This method allows for the formation of substituted quinolines, which are essentially benzannulated pyridines. The mechanism is complex and has been a subject of study, with proposals involving fragmentation-recombination pathways. wikipedia.org

Synthesis of Hindered Amine Ligands and Derivatives with Phenoxymethyl Groups

Hindered amine ligands are important in coordination chemistry and catalysis. The synthesis of such ligands incorporating a phenoxymethyl group can be achieved through various amidation and alkylation strategies. For example, N-(2-dimethylaminoethyl)-N-phenyl-2-(4-methoxyphenoxymethyl)benzamide hydrochloride has been synthesized from 2-(4-methoxyphenoxymethyl)benzoyl chloride and N-(2-dimethylaminoethyl)aniline. farmaciajournal.com The reaction involves the acylation of the secondary amine, followed by conversion to the hydrochloride salt. This approach allows for the introduction of a sterically demanding substituent on the nitrogen atom, creating a hindered environment around the amide functionality. The synthesis of primary amines with fully substituted α-carbons, another class of hindered amines, can be achieved through photoredox catalysis, coupling O-benzoyl oximes with cyanoarenes. nih.gov

Synthesis of Schiff Base Ligands Incorporating Phenoxymethyl Units

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.com To prepare Schiff base ligands incorporating the this compound scaffold, this compound is reacted with a suitable aldehyde. The reaction is often carried out in a solvent like ethanol and may be catalyzed by a few drops of acid. The formation of the imine C=N bond is a reversible process, and the equilibrium is typically driven towards the product by removing water. scispace.com A wide variety of aldehydes can be used, leading to a diverse library of Schiff base ligands with different electronic and steric properties. For instance, novel Schiff bases have been synthesized from 1-(o-tolyl)-4-(phenoxymethyl)-(1H)1,2,3-triazole derivatives and various primary amines, demonstrating the versatility of this reaction. dergipark.org.tr

Table 3: Synthesis of Schiff Bases from this compound

| Aldehyde | Catalyst | Solvent | Product |

| Salicylaldehyde (B1680747) | Acetic Acid (cat.) | Ethanol | 2-(((4-(Phenoxymethyl)phenyl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | Acetic Acid (cat.) | Ethanol | N-(4-Nitrobenzylidene)-4-(phenoxymethyl)aniline |

| 4-(Dimethylamino)benzaldehyde | Acetic Acid (cat.) | Ethanol | N-(4-(Dimethylamino)benzylidene)-4-(phenoxymethyl)aniline |

Derivatization for Quinolines with Phenoxymethyl Groups

The Doebner-von Miller reaction provides a direct route to quinoline (B57606) derivatives starting from anilines. wikipedia.orgiipseries.org By using this compound as the starting material, quinolines bearing a phenoxymethyl substituent can be synthesized. The reaction involves the treatment of the aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. For example, reacting this compound with acrolein (generated in situ from glycerol (B35011) and sulfuric acid) would yield a quinoline with the phenoxymethyl group at the 6-position. The reaction conditions can be tuned to control the substitution pattern on the resulting quinoline ring. Various Lewis and Brønsted acids have been employed as catalysts for this transformation. wikipedia.orgclockss.org

Reaction Mechanisms and Chemical Transformations Involving 4 Phenoxymethyl Aniline Analogues

Mechanistic Insights into N-Phenoxyethylation Reactions

N-phenoxyethylation is a key reaction for synthesizing N-(2-phenoxyethyl)anilines. Understanding the mechanism is vital for optimizing reaction conditions and improving yields.

The N-phenoxyethylation of anilines with 1-bromo-2-phenoxyethane is effectively facilitated by a base. Anhydrous potassium carbonate (K₂CO₃) has been shown to be an effective base for this transformation. mdpi.com The use of a base is crucial for deprotonating the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and enabling it to attack the electrophilic carbon of the phenoxyethyl group. The choice of base can significantly impact the reaction's efficiency. For instance, yields have been substantially improved when using anhydrous K₂CO₃ as the base compared to triethylamine (B128534). mdpi.com In some cases, even catalytic amounts of a simple base like sodium hydroxide (B78521) (NaOH) can promote the N-alkylation of various heteroaromatic primary amines with alcohols. nih.gov

The reaction to form mono-N-(2-phenoxyethyl)anilines typically involves using an excess of the aniline to favor the desired product and minimize the formation of the bis-N-(2-phenoxyethyl)aniline. mdpi.com Conversely, using an excess of the phenoxyethylating agent leads to higher yields of the disubstituted product. mdpi.com The general scheme for this base-catalyzed reaction is presented below:

Scheme 1: Base-Catalyzed N-Phenoxyethylation of Anilines

Aniline (in excess) + 1-Bromo-2-phenoxyethane --(K₂CO₃, DMSO, 90°C)--> Mono-N-(2-phenoxyethyl)aniline (70-80% yield) mdpi.com

Aniline + 1-Bromo-2-phenoxyethane (in excess) --(K₂CO₃, DMSO, 90°C)--> Bis-N-(2-phenoxyethyl)aniline (50-70% yield) mdpi.com

The solvent or reaction medium plays a critical role in the outcome of N-alkylation reactions of anilines. The polarity of the solvent can significantly influence reaction rates and yields. For instance, in the N-alkylation of aniline with benzyl (B1604629) alcohol over a niobium oxide catalyst, polar solvents like toluene (B28343) maintained a stable yield, whereas nonpolar solvents like cyclohexane (B81311) and dodecane (B42187) resulted in a drastic decrease in yield. sioc-journal.cn This suggests that polar media are crucial for stabilizing charged intermediates, such as carbocations, that may form during the reaction. sioc-journal.cn

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for N-phenoxyethylation reactions, providing good yields in conjunction with a base like K₂CO₃. mdpi.com The use of ionic liquids as reaction media has also been explored for the N-alkylation of anilines. Ionic liquids can lead to improved product recovery, increased conversions, and higher selectivities compared to conventional molecular solvents. psu.edu For example, in the methylation of aniline, using ionic liquids like [bmim][Tf₂N] resulted in higher selectivity for the mono-methylated product compared to reactions in dichloromethane, DMSO, or acetonitrile. psu.edu The choice of ionic liquid is also important, as different ionic liquids can lead to varying degrees of conversion and selectivity. psu.edu Furthermore, conducting N-alkylation of amines with alcohols in aqueous media has been shown to be a green and efficient method, catalyzed by complexes such as cyclometalated iridium. nih.gov

Table 1: Effect of Solvent on N-Alkylation of Aniline

| Alkylating Agent | Catalyst/Base | Solvent | Product(s) | Observations | Reference |

| Benzyl alcohol | Niobium oxide | Toluene | N-benzylaniline | Stable yield of 65.0% | sioc-journal.cn |

| Benzyl alcohol | Niobium oxide | Cyclohexane | N-benzylaniline | Drastically decreased yield (3.2%) | sioc-journal.cn |

| Benzyl alcohol | Niobium oxide | Dodecane | N-benzylaniline | Drastically decreased yield (4.4%) | sioc-journal.cn |

| Methyl iodide | None | [bmim][Tf₂N] | N-methylaniline | High conversion and selectivity | psu.edu |

| Methyl iodide | None | Dichloromethane | N-methylaniline | High selectivity, very low conversion (~10%) | psu.edu |

| Methyl iodide | None | DMSO | N,N-dimethylaniline | Only dialkylation product observed | psu.edu |

| Methyl iodide | None | Acetonitrile | N-methyl & N,N-dimethylaniline | 2:1 mixture of products | psu.edu |

| Benzyl alcohol | Cyclometalated Iridium Complex | Water | N-benzylaniline | High activity and yield (>99:1) | nih.gov |

Oxidative Degradation Mechanisms of Aniline Derivatives by Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the atmospheric and aquatic degradation of aniline and its derivatives. acs.orgresearchgate.net Understanding the mechanisms of these reactions is essential for assessing the environmental fate of these compounds.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the complex reaction mechanisms of aniline derivatives with hydroxyl radicals. acs.orgmdpi.com These studies provide detailed insights into the potential energy surfaces, transition states, and reaction kinetics that are often difficult to obtain experimentally.

For the reaction of aniline with •OH, theoretical studies have shown that the primary pathways involve either H-abstraction from the amino group (-NH₂) or •OH addition to the aromatic ring. acs.org The H-abstraction pathway leads to the formation of the C₆H₅NH• radical, while the addition pathway forms hydroxycyclohexadienyl-type radicals. acs.orguoa.gr Computational studies on 4-methylaniline revealed that H-abstraction from the NH₂ group is the dominant pathway, leading to the formation of NH-C₆H₄-CH₃ as the main product. mdpi.com The presence of substituents on the aniline ring can influence the reaction rates and pathways. For example, electron-donating groups like the methyl group in p-toluidine (B81030) increase the electron density on the benzene (B151609) ring, making •OH addition more favorable compared to aniline. researchgate.net

The kinetics of these reactions are often temperature and pressure-dependent. acs.org Computational models like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate rate coefficients over a wide range of conditions. acs.orgmdpi.com For the aniline + •OH reaction, the total rate constant shows a complex temperature dependence. acs.org

The reaction of hydroxyl radicals with aniline derivatives can proceed through several initial steps. One major pathway is the electrophilic addition of the •OH radical to the electron-rich aromatic ring, forming •OH-adducts (hydroxycyclohexadienyl radicals). uoa.grresearchgate.net For aniline, the addition is favored at the ortho and para positions due to the activating effect of the amino group. uoa.grmdpi.com

The degradation of aniline derivatives by hydroxyl radicals can sometimes be inhibited by the reaction products or other species present in the system. This phenomenon is known as self-inhibition. For instance, during the ozonation of aniline, it has been observed that a chain reaction that decomposes ozone without degrading the compound can occur, suggesting an inhibitory pathway. nih.gov

In the context of advanced oxidation processes, various substances can act as scavengers for hydroxyl radicals, thereby inhibiting the degradation of the target pollutant. For example, humic acid can compete with aniline for hydroxyl radicals, reducing the efficiency of aniline degradation. mdpi.com Similarly, bicarbonate (HCO₃⁻) and phosphate (B84403) (H₂PO₄⁻) ions are known scavengers of •OH radicals and can significantly inhibit aniline degradation. mdpi.com In some cases, the degradation products themselves can react with hydroxyl radicals, creating a competitive pathway that slows down the degradation of the parent compound. rsc.org The reaction of aromatic compounds with hydroxyl radicals is also inhibited by dissolved natural organic matter (NOM), potentially because the radical formation occurs in microenvironments away from the aromatic compounds or due to scavenging effects. usgs.gov

Intramolecular Electron Transfer Processes in Phenoxymethyl-Aniline Homologues

Intramolecular electron transfer (ET) is a fundamental process in chemistry where an electron moves from a donor moiety to an acceptor moiety within the same molecule, often initiated by photoexcitation. In homologues of 4-(phenoxymethyl)aniline, the aniline group typically serves as the electron donor, while the phenoxy or another connected aromatic system can act as the acceptor, particularly in its excited state. The efficiency of this process is governed by the distance between the donor and acceptor, their relative orientation, and the electronic coupling between them. acs.org

Studies on analogous systems provide insight into the mechanisms that would govern ET in phenoxymethyl-aniline structures. For instance, research on poly(aryl ether) dendrimers featuring an aniline group at the core and pyrene (B120774) chromophores at the periphery has demonstrated efficient intramolecular electron transfer. acs.org Upon selective excitation of the pyrene unit, an electron is transferred from the core aniline group to the excited pyrene. acs.org This process leads to the formation of an intramolecular exciplex, a transient complex between the excited-state acceptor and the ground-state donor, which requires direct orbital overlap. acs.org The observation of this exciplex provides direct evidence for the folding of the dendrimer arms, allowing the peripheral acceptor to approach the core donor. acs.org

The rate of this electron transfer is highly dependent on the generation of the dendrimer, which dictates the separation distance between the donor and acceptor. As the dendrimer generation increases, the rate constant for electron transfer decreases, reflecting the greater average distance the electron must travel. acs.org This relationship underscores the importance of molecular conformation in mediating ET processes.

| Dendrimer Generation (Py-Gn-NHPh) | Electron Transfer Efficiency (Φet) | Electron Transfer Rate Constant (ket) (s⁻¹) | Estimated D-A Separation (Å) |

| G1 | 0.90 | 3.6 x 10⁸ | 7.7 |

| G2 | 0.83 | 1.7 x 10⁸ | 8.0 |

| G3 | 0.78 | 1.2 x 10⁸ | 8.2 |

| G4 | 0.68 | 6.6 x 10⁷ | 8.5 |

| This table presents data on the intramolecular electron transfer from a core aniline (NHPh) donor to a peripheral pyrene (Py) acceptor in different generations (Gn) of poly(aryl ether) dendrimers in dichloromethane. Data sourced from Macromolecules, 2007. acs.org |

Further evidence for photoinduced electron transfer (PET) in related structures comes from studies on fluorescent probes. researchgate.net In many such systems, an aniline derivative acts as a PET donor that quenches the fluorescence of a linked fluorophore (the acceptor). researchgate.netrsc.org The process involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the aniline moiety to the HOMO of the excited fluorophore. This PET process is highly sensitive to the electronic properties of the aniline; for example, protonation or oxidation of the aniline nitrogen inhibits the electron transfer, thereby restoring fluorescence. researchgate.net Similarly, studies on the photoreactions of p-substituted anilines with electron acceptors have shown that the rate constants for electron transfer follow a linear relationship with Hammett substituent constants, indicating that electron-donating groups on the aniline ring enhance the rate of electron donation. rsc.org

In another relevant analogue, the photocleavage of the C–O bond in 9-phenanthrylmethyl ω-anilinoalkyl ethers is proposed to proceed via photoinduced intramolecular electron transfer from the aniline moiety to the excited phenanthrene (B1679779) ring. rsc.org These examples collectively establish that in molecules containing both an aniline and a separate aromatic system connected by a flexible or rigid linker, such as the -CH₂-O- bridge in this compound, intramolecular electron transfer from the aniline donor to the photoexcited aromatic acceptor is a feasible and significant de-excitation pathway.

Regioselectivity and Stereoselectivity in Aminolysis of Epoxide Rings

The aminolysis of epoxides is a crucial reaction for the synthesis of β-amino alcohols, which are valuable intermediates in organic synthesis. The reaction of anilines, including analogues of this compound, with epoxides is a well-established method where the regioselectivity and stereoselectivity of the ring-opening are of paramount importance. These outcomes are influenced by the structure of both the epoxide and the aniline, the reaction conditions, and the catalyst employed. tandfonline.comrroij.com

The regioselectivity of the aminolysis often depends on whether the epoxide is activated and the nature of its substituents. A general observation is the divergent regioselectivity between aromatic and aliphatic amines when reacting with styrene (B11656) oxide. academie-sciences.fr Aromatic amines, such as aniline and its derivatives, typically attack the more substituted benzylic carbon of styrene oxide. academie-sciences.fremich.edu This preference is attributed to the stabilization of a partial positive charge at the benzylic position in the transition state, suggesting a mechanism with Sₙ1 character. In contrast, aliphatic amines favor nucleophilic attack at the less sterically hindered terminal carbon, consistent with an Sₙ2 mechanism. mdpi.com This complementary regioselectivity is a consistent finding across numerous catalytic systems, including those using YCl₃, BiCl₃/SiO₂, and cyanuric chloride. tandfonline.comacademie-sciences.frmdpi.com

The electronic properties of the aniline nucleophile also play a role. Aniline derivatives bearing either electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, bromo) react smoothly to give the corresponding β-amino alcohols in high yields and with high regioselectivity. academie-sciences.fr However, strongly deactivating groups, such as a nitro group on the aniline, can significantly retard or even prevent the reaction. mdpi.com For aliphatic epoxides, the ring-opening with anilines generally proceeds via an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.netthieme-connect.com

In terms of stereoselectivity, the aminolysis of cyclic epoxides, such as cyclohexene (B86901) oxide, with anilines proceeds with excellent anti-stereoselectivity. The reaction results in the exclusive formation of trans-2-(arylamino)cycloalkanols, which arises from the backside nucleophilic attack characteristic of an Sₙ2 reaction. rroij.com

| Epoxide | Aniline Derivative | Catalyst | Regioisomer Ratio (Benzylic:Terminal) | Yield (%) | Reference |

| Styrene Oxide | Aniline | YCl₃ | >99:1 | 98 | mdpi.com |

| Styrene Oxide | 4-Chloroaniline | YCl₃ | >99:1 | 96 | mdpi.com |

| Styrene Oxide | 3-Methoxyaniline | YCl₃ | >99:1 | 97 | mdpi.com |

| Styrene Oxide | 4-Nitroaniline | YCl₃ | 45:55 | 13 | mdpi.com |

| Styrene Oxide | Aniline | BiCl₃/SiO₂ | 98:2 | 98 | academie-sciences.fr |

| Styrene Oxide | 4-Bromoaniline | BiCl₃/SiO₂ | 97:3 | 96 | academie-sciences.fr |

| Styrene Oxide | 2,5-Dichloroaniline | BiCl₃/SiO₂ | 100:0 | 94 | academie-sciences.fr |

| Propylene Oxide | Aniline | YCl₃ | <1:99 | 95 | mdpi.com |

| Cyclohexene Oxide | Aniline | LiBr | trans isomer only | 92 | rroij.com |

| This table summarizes the regioselective ring-opening of various epoxides with aniline derivatives under different catalytic conditions. The ratio refers to the product formed by nucleophilic attack at the benzylic (more substituted) vs. the terminal (less substituted) carbon of the epoxide ring. |

Structure Activity Relationship Sar and Biological Evaluation of 4 Phenoxymethyl Aniline Derivatives

Anti-infective and Antimicrobial Potentials of Phenoxymethyl (B101242) Anilide Derivatives

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of phenolic and aniline (B41778) compounds have shown promise in this area, exhibiting activity against a wide array of microorganisms. The anti-infective potential of phenoxymethyl anilide derivatives is evaluated based on their ability to inhibit bacterial growth, prevent biofilm formation, and eradicate established biofilms.

Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria

Phenolic compounds, which share structural elements with 4-(phenoxymethyl)aniline, are known to exert antimicrobial effects through various mechanisms. nih.gov These compounds can interact with multiple sites on the bacterial cell, including the cell membrane, leading to increased permeability and disruption of essential cellular functions. nih.gov Gram-positive bacteria are often more susceptible to these actions due to the absence of an outer membrane. nih.gov

Studies on related structures, such as quinoxaline (B1680401) derivatives containing N,N-diphenyl (or phenylamino) moieties, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 to 1 mg/L. nih.gov In contrast, activity against Gram-negative bacteria is often lower. rsc.org The antimicrobial activity of cationic derivatives is influenced by the structure and characteristics of the bacterial cell wall, where they interact with negatively charged molecules like lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. researchgate.net For instance, some anilide derivatives have shown effectiveness against Gram-negative pathogens like Vibrio species.

Table 1: Antimicrobial Activity of Representative Aniline and Phenolic Derivatives This table presents data for structurally related compounds to illustrate potential antimicrobial activities, as direct data for this compound derivatives is limited.

| Compound Class | Bacterial Strain | MIC (mg/L) | Source |

|---|---|---|---|

| Quinoxaline Derivative (Compound 25) | S. aureus | 0.25 - 1 | nih.gov |

| Quinoxaline Derivative (Compound 31) | E. faecalis | 0.25 - 1 | nih.gov |

| α-bromo-trans-cinnamaldehyde | S. aureus | 1000 - 5000 | nih.gov |

| α-methyl-cinnamic acid | S. aureus | 1000 - 5000 | nih.gov |

Anti-biofilm Efficacy

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. nih.gov Therefore, compounds that can inhibit biofilm formation or eradicate existing biofilms are of significant therapeutic interest.

Phenolic aldehydes and phenyl propenes, which are structurally related to the phenoxymethyl moiety, have demonstrated notable anti-biofilm activity. nih.gov For example, compounds such as salicylaldehyde (B1680747) and vanillin (B372448) have been shown to inhibit biofilm formation by S. aureus by 15-92% at concentrations between 1 and 10 mg/mL. nih.gov This inhibition is often linked to the downregulation of genes essential for biofilm formation, such as those involved in producing the intercellular adhesion polysaccharide (ica-A) and cell wall-anchored proteins (clf-A, fnb-A). nih.gov Similarly, certain quinoxaline derivatives have been found to be more effective at preventing S. aureus and E. faecalis biofilm formation than some existing antibiotics. nih.gov

Evaluation of Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Eradication Concentration (MBEC)

To quantify the efficacy of an antimicrobial agent, two key parameters are determined: the Minimum Inhibitory Concentration (MIC) and the Minimal Biofilm Eradication Concentration (MBEC). MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in its free-floating, planktonic state. benthamscience.com In contrast, MBEC is the minimum concentration required to eradicate a pre-formed biofilm. benthamscience.com

A consistent finding across numerous studies is that the MBEC is significantly higher than the MIC for the same organism, often by a factor of 10 to over 1000. benthamscience.comsemanticscholar.org This highlights the profound resistance conferred by the biofilm structure. For example, in studies of MRSA, while MIC values for antibiotics like vancomycin (B549263) may be low, the MBEC values can be hundreds or thousands of times higher, far exceeding clinically achievable concentrations. semanticscholar.org This discrepancy underscores the importance of using biofilm-specific testing methods like the MBEC assay when evaluating compounds intended to treat biofilm-associated infections. benthamscience.com The increased concentration needed to eradicate biofilms is a critical consideration in the development of new anti-biofilm agents based on scaffolds like this compound. nih.gov

Table 2: Comparison of MIC and MBEC for Various Antimicrobials Against Biofilm-Forming Bacteria This table illustrates the typical disparity between MIC and MBEC values. Data is not specific to this compound derivatives but is representative of the challenge in treating biofilms.

| Antimicrobial Agent | Organism | Planktonic MIC (mg/L) | Biofilm MBEC (mg/L) | MBEC/MIC Ratio | Source |

|---|---|---|---|---|---|

| Daptomycin | MRSA ATCC 43300 | 0.125 - 1 | 512 - 5120 | >10 | semanticscholar.org |

| Linezolid | MRSA ATCC 43300 | 0.125 - 1 | 512 - 5120 | >10 | semanticscholar.org |

| Vancomycin | MRSA ATCC 43300 | 0.125 - 1 | 512 - 5120 | >10 | semanticscholar.org |

| Ciprofloxacin | MRSA ATCC 43300 | 0.125 - 1 | 512 - 5120 | >8000 | semanticscholar.org |

Neuropharmacological and Central Nervous System Activities

Derivatives containing phenoxy and aniline motifs have been explored for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. The therapeutic strategy often involves modulating neurotransmitter levels by inhibiting key enzymes or preventing the aggregation of pathogenic proteins.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Several studies have investigated compounds with structural similarities to this compound as cholinesterase inhibitors.

A series of 2-phenoxy-indan-1-one derivatives bearing an alkylamine side chain were synthesized and evaluated for their inhibitory activity. researchgate.net Many of these compounds were potent AChE inhibitors, with activity in the nanomolar range. researchgate.net For instance, the most effective compound in one study showed a 34-fold greater inhibition of AChE than the established drug donepezil. researchgate.net Similarly, phenoxytacrine derivatives have been systematically explored as cholinesterase inhibitors with the goal of reducing the hepatotoxicity associated with the parent tacrine (B349632) molecule. nih.govmazums.ac.ir The structure-activity relationship studies indicate that the nature and length of substituents on the core structure are critical for both potency and selectivity towards either AChE or BChE. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Representative Phenoxy Derivatives IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound Class/Derivative | Target Enzyme | IC50 (nM) | Selectivity (BChE/AChE) | Source |

|---|---|---|---|---|

| 2-Phenoxy-indan-1-one (Compound 3g) | AChE | Potent (nanomolar range) | - | researchgate.net |

| 4-[(diethylamino)methyl]-phenol (Compound 26) | AChE | <220 | 0.08 | researchgate.net |

| 4-[(diethylamino)methyl]-phenol (Compound 26) | BChE | <48 | - | researchgate.net |

| 4-[(diethylamino)methyl]-phenol (Compound 27) | BChE | <48 | - | researchgate.net |

| 4-[(diethylamino)methyl]-phenol (Compound 30) | BChE | <48 | - | researchgate.net |

| Donepezil (Reference) | AChE | Reference Standard | - | researchgate.net |

Inhibition of Beta-Amyloid (Aβ) Aggregation

The aggregation of the beta-amyloid (Aβ) peptide into toxic oligomers and plaques is a central pathological event in Alzheimer's disease. semanticscholar.orgfrontiersin.org Consequently, inhibiting this aggregation process is a key therapeutic strategy. semanticscholar.org Small molecules, including various natural and synthetic compounds, have been investigated for their ability to interfere with Aβ aggregation. frontiersin.org

The mechanism of inhibition can involve several pathways, such as preventing the initial association of Aβ monomers, remodeling existing oligomers into non-toxic forms, or blocking secondary nucleation steps. frontiersin.org While direct studies on this compound are not available, research on other small molecules provides insight into the chemical features that favor anti-aggregation activity. For example, peptide-based inhibitors, often derived from the Aβ sequence itself (e.g., KLVFF), can bind to the peptide and prevent fibril formation. Polyphenolic compounds are also a well-represented class of Aβ aggregation inhibitors. The effectiveness of these small molecules is often attributed to their ability to interact with specific regions of the Aβ peptide through non-covalent or covalent bonds, thereby disrupting the aggregation cascade. The development of derivatives based on the this compound scaffold could potentially yield novel Aβ aggregation inhibitors.

Alpha(1)-Adrenoceptor Agonism and Subtype Selectivity

Derivatives of this compound have been investigated for their activity as alpha(1)-adrenoceptor agonists. The alpha(1)-adrenergic receptors, which are divided into α1A, α1B, and α1D subtypes, are crucial in regulating physiological responses to epinephrine (B1671497) and norepinephrine, particularly in the cardiovascular system. amegroups.cn The development of subtype-selective agonists is a key goal in drug discovery to maximize therapeutic effects while minimizing side effects. amegroups.cn

Studies on structurally related 4-(phenoxymethyl)imidazoles have provided valuable insights into the SAR of this class of compounds. nih.gov These investigations have revealed that novel 4-(anilinomethyl)imidazoles and 4-(phenoxymethyl)imidazoles act as agonists at cloned human alpha(1)-adrenoceptors. nih.gov Potent and selective alpha(1A)-adrenoceptor agonists have been identified within this series. nih.gov The SAR for these imidazoles is remarkably similar to that of the corresponding 2-substituted imidazolines, suggesting that despite differences in basicity, they may engage with the receptor in a similar manner to initiate activation. nih.gov

Further research on 2'-heteroaryl-2-(phenoxymethyl)imidazolines has demonstrated that the nature of the 2'-heteroaryl substituent significantly influences the potency, efficacy, and subtype selectivity. nih.govebi.ac.uk This highlights the importance of the aromatic and heteroaromatic moieties in fine-tuning the interaction with the different alpha(1)-adrenoceptor subtypes. The development of highly subtype-selective drugs remains a significant challenge but is crucial for elucidating the specific functions of each receptor subtype. amegroups.cn

Table 1: Alpha(1)-Adrenoceptor Agonist Activity of Related Imidazoline Derivatives

| Compound Class | Receptor Subtype Selectivity | Key Structural Features | Reference |

| 4-(Phenoxymethyl)imidazoles | α1A-Adrenoceptor Agonists | Imidazole (B134444) and phenoxymethyl groups | nih.gov |

| 2'-Heteroaryl-2-(phenoxymethyl)imidazolines | α1A-Adrenoceptor Selective Agonists | 2'-heteroaryl group | nih.govebi.ac.uk |

This table is generated based on qualitative descriptions of activity and selectivity from the cited sources.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. While NO plays important roles in neurotransmission, its overproduction is implicated in various neurological disorders. nih.gov Consequently, the development of selective nNOS inhibitors is a promising therapeutic strategy. nih.gov

Research into nNOS inhibitors has explored various chemical scaffolds, including those related to this compound. Studies on 1-[(aryloxy)alkyl]-1H-imidazoles have shown that these compounds can act as potent nNOS inhibitors. nih.gov The length of the alkyl chain connecting the imidazole and the aryloxy moieties was found to influence both potency and selectivity. Increasing the methylene (B1212753) chain length between the imidazole and the phenol (B47542) group led to more potent nNOS inhibition, though with some loss of selectivity over the endothelial isoform (eNOS). nih.gov

The mechanism of action for some of these imidazole derivatives involves interaction with the tetrahydrobiopterin (B1682763) (BH4) binding site of nNOS, without interfering with other cofactors or substrate binding sites. nih.gov The design of nNOS inhibitors often involves mimicking the substrate L-arginine or targeting other critical sites on the enzyme. nih.gov Various amino acid derivatives incorporating an imidazole ring have been designed to competitively inhibit nNOS, with the linker length between the imidazole and the amino acid being a critical determinant of potency and selectivity. nih.gov

In Vivo Behavioral Studies for Learning and Memory Enhancement

The potential for this compound derivatives to enhance learning and memory has been explored through in vivo behavioral studies of structurally related compounds. Animal models are crucial for assessing the cognitive-enhancing effects of new chemical entities. jetir.org

A study on a tetra(ethylene glycol) derivative of benzothiazole (B30560) aniline, BTA-EG4, demonstrated its ability to improve dendritic spine density and cognitive function in a mouse model of Alzheimer's disease. nih.gov This compound was shown to ameliorate both learning and memory deficits in these mice. nih.gov The improvements in cognitive performance were correlated with a decrease in amyloid-beta (Aβ) levels, suggesting a potential mechanism of action related to the underlying pathology of the disease. nih.gov While not a direct study of this compound, the findings for the structurally analogous benzothiazole aniline derivative suggest that this chemical class may hold promise for the development of cognitive enhancers.

Animal models of cognitive impairment, such as those induced by scopolamine, are commonly used to screen for memory-enhancing activity. frontiersin.org The evaluation of compounds in these models often involves behavioral tests like the Morris water maze to assess spatial learning and memory. nih.gov

Local Anesthetic Properties of Related Analogues

The anilino moiety is a key structural feature in many local anesthetic agents. The general structure of a local anesthetic consists of a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group. nih.gov The nature of these three components determines the potency, onset, and duration of action. nih.gov

While direct studies on the local anesthetic properties of this compound are not extensively documented in the provided search results, the SAR of related aminoacetanilides provides valuable insights. The potency of local anesthetics is largely influenced by their lipid solubility, which facilitates diffusion through nerve membranes. nih.gov The aromatic ring and its substituents are major determinants of this property.

Research on N-[3-(4-phenoxymethylphenyl)-propyl] morpholine (B109124) has identified it as an aminoether with local anesthetic action, demonstrating that the phenoxymethylphenyl scaffold can indeed confer this activity. nih.gov Further modifications of the amine component in such structures would likely influence both the potency and toxicity of the resulting compounds.

Anti-inflammatory and Analgesic Properties

Derivatives containing the phenoxy and aniline moieties have been investigated for their anti-inflammatory and analgesic activities. Inflammation is a complex biological response, and pain is a common symptom associated with it. nih.gov

Studies on 2'-phenoxymethanesulfonanilide derivatives have shown that these compounds can exhibit both anti-inflammatory and analgesic properties. nih.gov The introduction of electron-attracting substituents at the 4'-position of the anilide ring was found to be beneficial for activity. nih.gov For instance, 4'-cyano and 4'-acetyl derivatives of 2'-(2,4-difluorophenoxy)methanesulfonanilides were identified as potent agents that inhibited adjuvant-induced arthritis in rats and acetic acid-induced writhing in mice. nih.gov

Similarly, research on phenoxyalkanoic acid derivatives has demonstrated that modifications to the core structure can lead to compounds with anti-edematous potency. nih.gov The presence of a 1-thiopropyl moiety and an amino group at the 2 or 4-position of trichlorophenoxy derivatives was associated with anti-inflammatory activity. nih.gov The analgesic and anti-inflammatory activities of quinoxaline derivatives, which can be considered bioisosteres of the phenoxyaniline (B8288346) scaffold, have also been reported, further supporting the potential of this structural class. researchgate.net

Anti-cancer and Anti-tumor Activities

The this compound scaffold is present in a number of compounds that have been evaluated for their anti-cancer and anti-tumor properties. The anilino group, in particular, is a key feature in many kinase inhibitors and other anti-cancer agents.

Derivatives of 4-anilinoquinoline have been synthesized and shown to possess antiproliferative activities against various cancer cell lines. nih.govresearchgate.net For example, 4-anilinoquinolinylchalcone derivatives have demonstrated cytotoxicity against human cancer cell lines, with some compounds showing high potency. nih.gov The SAR of these compounds indicates that substitutions on both the quinoline (B57606) and the aniline rings can significantly impact their anti-cancer activity.

Furthermore, studies on substituted 1,4-naphthoquinones have shown that the introduction of an aniline moiety can lead to a significant increase in antiproliferative activity in breast and colon cancer cell lines. nih.gov Phenoxazine derivatives have also been explored as potential antitumor agents, with some members of this family showing the ability to shrink tumors. nih.gov The development of benzothiazole aniline derivatives and their platinum (II) complexes has also yielded compounds with promising anticancer activity, with some demonstrating selective inhibitory effects against liver cancer cells. mdpi.com

Table 2: Anti-cancer Activity of Representative Aniline and Phenoxy Derivatives

| Compound Class | Cancer Cell Lines | IC50 Values | Key Structural Features | Reference |

| 4-Anilinoquinolinylchalcone derivatives | Huh-7, MDA-MB-231 | < 2.03 µM | Chalcone and 4-anilinoquinoline moieties | nih.gov |

| Substituted 1,4-naphthoquinones | DU-145, MDA-MB-231, HT-29 | 1–3 µM | 1,4-naphthoquinone with aniline substitution | nih.gov |

| Benzothiazole Aniline Derivatives | Liver, breast, lung, prostate, kidney, and brain cancer cells | Varied | Benzothiazole aniline scaffold | mdpi.com |

This table presents a summary of reported anti-cancer activities for structurally related compound classes.

Anti-diabetic and Hypoglycemic Activities

The search for novel anti-diabetic and hypoglycemic agents has led to the exploration of various chemical structures, including those that may be related to this compound. Diabetes mellitus is a metabolic disorder characterized by high blood glucose levels, and there is a continuous need for new therapeutic options. frontiersin.org

While direct evidence for the anti-diabetic activity of this compound was not found in the provided search results, related heterocyclic systems have shown promise. For instance, quinoxaline derivatives have been investigated for their hypoglycemic effects. frontiersin.org These compounds, which feature a benzopyrazine backbone, have been shown to possess a range of biological activities, including antidiabetic properties. frontiersin.org The structural similarity between the quinoxaline and the phenoxyaniline systems suggests that the latter could also serve as a template for the design of new hypoglycemic agents.

Furthermore, the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs, has involved the synthesis of various heterocyclic compounds. nih.gov The design of novel DPP-4 inhibitors often involves the hybridization of different bioactive pharmacophores to achieve synergistic activity. nih.gov Given the versatility of the this compound scaffold, it could potentially be incorporated into the design of new DPP-4 inhibitors or other classes of anti-diabetic agents.

Anti-tubercular Activity

The investigation into the anti-tubercular properties of this compound derivatives is an area of interest due to the established efficacy of structurally related compounds. Research into novel 4-anilinoquinolines and 4-anilinoquinazolines has identified specific structural features that are important for inhibiting Mycobacterium tuberculosis (Mtb). nih.govnih.gov Notably, the presence of a 4-benzyloxy aniline substituent was suggested as being significant for anti-Mtb activity. nih.gov This finding suggests that the isomeric phenoxymethyl group, present in this compound, could also confer valuable anti-tubercular properties.

Similarly, studies on triazole derivatives have shown promise. For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a compound with a related phenoxy-phenyl structure, exhibited promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com

However, based on the available scientific literature, specific studies focusing exclusively on the synthesis and anti-tubercular evaluation of direct derivatives of this compound have not been extensively reported. While the activity of analogous structures provides a strong rationale for investigating these specific derivatives, detailed research findings and structure-activity relationship data for this particular compound family are not yet established.

Diuretic Activity of Phenoxymethyl-Triazole Derivatives

Research has been conducted into the synthesis of new derivatives based on 1,2,4-triazole (B32235) containing a phenoxymethyl moiety to evaluate their diuretic properties. zsmu.edu.ua A series of 2-(5-(phenoxymethyl)-4-R₁-1,2,4-triazol-3-ylthio)acetic acids and their salts were synthesized and their structures were confirmed using various physical and chemical analyses. zsmu.edu.ua

The study aimed to establish a relationship between the chemical structure of the synthesized compounds and their diuretic effect. zsmu.edu.ua The biological evaluation revealed that potent diuretic compounds were present among the newly created derivatives. zsmu.edu.ua These findings indicate that the combination of the phenoxymethyl group with a 1,2,4-triazole nucleus is a promising scaffold for developing new diuretic agents. zsmu.edu.uazsmu.edu.ua The positive results from this research warrant further investigation into these specific compounds for their potential introduction into medical practice as original drugs. zsmu.edu.ua

Table 1: Investigated Phenoxymethyl-Triazole Derivatives for Diuretic Activity

| Base Structure | R₁ Substituents | Activity Class |

|---|

Note: Specific data on the range of R₁ substituents and corresponding activity levels were not available in the cited abstract.

Antioxidant Potential

The antioxidant properties of this compound derivatives have been explored through the design and synthesis of novel complex heterocyclic systems. One study focused on new 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene-3-carboxylic and carbothionic acid derivatives. researchgate.net These compounds were evaluated for their in vitro antioxidant activity during artificially induced oxidative stress, with ionol, ascorbic acid, and α-tocopherol used as reference standards. researchgate.net

The investigation found that several of the synthesized derivatives exhibited high antioxidant activity. researchgate.net The structure-activity relationship (SAR) of anilines and phenolic compounds indicates that their antioxidant capacity is influenced by the number and position of active groups (such as -NH₂ or -OH). researchgate.net For aniline compounds, the reduction properties contribute significantly to their activity in H₂O₂-scavenging assays. researchgate.net In the case of the synthesized phenoxymethyl derivatives, specific compounds from the 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene-3-carbothionic acid series were identified as having high antioxidant potential. researchgate.net

The data obtained from this research allowed for the selection of the most promising compounds for further pharmacological screening to confirm their antioxidant activity in vivo. researchgate.net

Table 2: Selected this compound Derivatives with High Antioxidant Activity. researchgate.net

| Compound Series | Specific Derivatives with High Activity |

|---|---|

| 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene-3-carbothionic acid | 9b, 9c, 9d, 9e, 9f, 9i |

Note: The specific structures corresponding to the derivative numbers (e.g., 9b, 10) are detailed in the source publication.

Applications of 4 Phenoxymethyl Aniline As a Synthon in Advanced Organic Synthesis

Role in the Synthesis of Heterocyclic Scaffolds

The primary amino group on the aniline (B41778) ring of 4-(Phenoxymethyl)aniline provides a reactive site for numerous cyclization reactions, making it an ideal starting material for the synthesis of diverse heterocyclic compounds. These nitrogen-containing ring systems are fundamental cores of many biologically active molecules.

Quinolines and Quinoxalines: Aniline derivatives are foundational to several named reactions for quinoline (B57606) synthesis. Methodologies such as the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines as the key nitrogen-containing component. imist.maresearchgate.net In these reactions, the aniline, in this case, this compound, is reacted with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-ketoesters to construct the quinoline ring system. The phenoxymethyl (B101242) substituent is carried through the synthesis, yielding quinolines functionalized at the 6-position.

Furthermore, this compound serves as a direct precursor in the synthesis of more complex fused heterocyclic systems, such as 4-(phenoxymethyl)pyrrolo[1,2-a]quinoxalines. advancechemjournal.com These compounds are prepared and have been evaluated for their potential as antiproliferative agents, demonstrating the utility of the this compound synthon in creating novel, complex heterocyclic structures for medicinal chemistry research. advancechemjournal.comresearchgate.net

Pyrazoles and Thiazoles: The synthesis of other important heterocyclic scaffolds, such as pyrazoles and thiazoles, can also involve aniline derivatives. Pyrazoles are often formed through the condensation of hydrazines with 1,3-dicarbonyl compounds or via multicomponent reactions. mdpi.com While not a direct precursor in all pyrazole syntheses, this compound can be incorporated into reaction schemes that build the pyrazole ring onto an existing aniline framework.

Thiazole synthesis offers several routes where an aniline derivative can be employed. The Hantzsch thiazole synthesis, for example, involves the reaction of a-haloketones with a thioamide. While this is a common method, other pathways can utilize the nitrogen atom from an aniline precursor to form the thiazole ring. mdpi.comresearchgate.net The reactivity of the amino group in this compound allows for its participation in various condensation and cyclization reactions necessary to form these five-membered heterocyclic rings.

Below is a table summarizing the heterocyclic scaffolds synthesized using aniline derivatives like this compound and the general methods employed.

| Heterocyclic Scaffold | General Synthesis Method | Reactants with Aniline Derivative |

|---|---|---|

| Quinolines | Skraup / Doebner-von Miller Synthesis | Glycerol, α,β-unsaturated carbonyls |

| Quinolines | Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene ketone/aldehyde |

| Pyrrolo[1,2-a]quinoxalines | Multi-step cyclization | Specific pyrrole and quinoxaline (B1680401) precursors |

| Pyrazoles | Knorr Pyrazole Synthesis / Paal-Knorr | Hydrazine (B178648) derivatives + β-ketoesters |

| Thiazoles | Hantzsch Thiazole Synthesis (variant) | α-haloketones + Thioamides (derived from aniline) |

Use in the Preparation of Complex Polyaromatic Systems

The synthesis of complex polyaromatic systems often relies on powerful cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound is an excellent substrate for C-N bond-forming reactions, enabling the extension of aromatic systems and the creation of large, functionalized polyaromatic structures.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N bonds between an amine and an aryl halide. imist.ma This reaction is particularly useful for creating diarylamines. In this context, this compound can react with a variety of aryl halides to produce complex N-aryl derivatives. A specific variant, the Goldberg reaction, is tailored for coupling anilines with aryl halides, often under harsh conditions, though modern ligand-accelerated protocols have made the reaction milder. imist.ma This method allows for the direct connection of the this compound unit to another aromatic ring system.

Buchwald-Hartwig Amination: A more contemporary and versatile alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination. derpharmachemica.comprimescholars.com This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions. This compound serves as a competent nucleophile in these couplings, reacting with aryl halides or triflates to form diarylamines. derpharmachemica.com This reaction is instrumental in building complex molecules where a nitrogen atom bridges two distinct aromatic systems, a common motif in pharmaceuticals and functional materials. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the C-N coupled product. jetir.org

These coupling reactions are summarized in the table below.

| Reaction Name | Catalyst | Bond Formed | Role of this compound | Typical Coupling Partner |

|---|---|---|---|---|

| Ullmann Condensation (Goldberg Reaction) | Copper (Cu) | Aryl C-N | Amine Component | Aryl Halide |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl C-N | Amine Component | Aryl Halide or Triflates |

Intermediates in the Synthesis of Pharmacologically Active Compounds

The structural framework of this compound is present in numerous molecules investigated for their therapeutic potential, particularly in the fields of oncology and microbiology. The compound serves as a key intermediate, providing a scaffold that can be readily modified to optimize biological activity.

Anticancer Agents: The phenoxy-N-phenylaniline core is a recognized pharmacophore in the development of anticancer drugs. Research has shown that derivatives built from this scaffold can act as potent inhibitors of critical cancer-related pathways. For instance, a series of novel phenoxy-N-phenylaniline derivatives were synthesized and identified as inhibitors of the c-Myc proto-oncogene, which is a key driver in the development of colorectal cancer. advancechemjournal.com One lead compound from this series demonstrated excellent cytotoxicity against colon cancer cell lines and showed significant efficacy in a tumor xenograft model. advancechemjournal.com

Additionally, this compound is used to synthesize 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines, which have been evaluated for their antiproliferative activities against various cancer cell lines. researchgate.net The broader 4-anilinoquinazoline and 4-anilinoquinoline structures, for which this compound is a logical precursor, are well-established cores for tyrosine kinase inhibitors used in cancer therapy. researchgate.netmdpi.com